6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-ol
Overview
Description
Scientific Research Applications
Anticancer and Anti-inflammatory Agents
- Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase inhibition activities, indicating potential use as therapeutic agents in cancer and inflammation treatment. The structure-activity relationship (SAR) analysis suggests that specific substitutions on the pyrazolopyrimidine core can enhance biological activity (Rahmouni et al., 2016).
Antitubercular Activity
- A series of 2-(2-amino-6-methylpyrimidin-4-yl)-4-arylmethylidene-2,4-dihydro-3H-pyrazol-3-ones were synthesized and demonstrated moderate anti-tubercular activity against Mycobacterium tuberculosis H37Rv, suggesting their potential as hits for further anti-tubercular agent development. The proposed mode of action includes the inhibition of UDP-galactopyranose mutase, crucial for mycobacterial cell wall biosynthesis (Erkin et al., 2021).
Spin Crossover and Polymorphism
- Studies on mononuclear complexes containing pyrazolyl and pyrimidinyl derivatives, including structures similar to the query compound, reveal intricate behaviors in spin crossover and polymorphism. These properties are significant for designing materials with potential applications in sensors, switches, and other electronic devices (Bushuev et al., 2014).
Luminescent Materials
- The coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands has been extensively reviewed, highlighting applications in luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical spin-state transitions. These findings underscore the versatility of pyrazolyl-pyrimidinyl derivatives in creating functional materials for sensing and imaging applications (Halcrow, 2005).
Anti-Inflammatory Activity
- Pyrazolopyranopyrimidines have been identified as a new class of anti-inflammatory agents, with certain compounds showing moderate to potent activity. This suggests the therapeutic potential of pyrazolopyrimidinyl derivatives in treating inflammatory conditions (Zaki et al., 2006).
Mechanism of Action
Target of Action
Compounds with a pyrazole structure are known to interact with a variety of biological targets. For example, they can bind to enzymes, receptors, or ion channels, altering their function .
Mode of Action
The compound could interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, or hydrophobic effects. This interaction could change the conformation or activity of the target, leading to downstream effects .
Biochemical Pathways
Depending on the specific target, the compound could affect various biochemical pathways. For example, it could inhibit an enzyme in a metabolic pathway, alter signal transduction, or affect gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the route of administration. For example, its absorption could be influenced by its solubility, and its distribution could be affected by its size and polarity .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and pathway affected. For example, it could lead to cell death, reduced inflammation, or altered cellular function .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
4-(2,5-dimethylpyrazol-3-yl)-2-methyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-6-4-9(14(3)13-6)8-5-10(15)12-7(2)11-8/h4-5H,1-3H3,(H,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVBOKARMQORPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC(=O)NC(=N2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.